molecular formula C12H19BN2O4 B8246692 methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B8246692
M. Wt: 266.10 g/mol
InChI Key: SJHVFHRUXFBEGR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C13H18BNO4. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a boronic acid ester group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Boronic Acid Ester Formation: The starting material, 1-methyl-4-pyrazolecarboxylic acid, is reacted with pinacolborane in the presence of a catalyst such as dibutyltin dilaurate to form the boronic acid ester.

  • Methylation: The boronic acid ester is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes:

  • Batch Reactor Systems: Large reactors are used to handle the chemical reactions, with precise control over temperature, pressure, and reactant concentrations.

  • Purification Techniques: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in organic synthesis.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as palladium(II) acetate, and a base like sodium carbonate.

  • Reagents: Common reagents include boronic acids or boronic acid esters, halides, and organometallic compounds.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

  • Cross-Coupling Reactions: The compound is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis.

  • Synthesis of Complex Molecules: It is used to synthesize complex molecules, including natural products and pharmaceuticals.

Biology:

  • Biological Probes: The compound can be used to create biological probes for studying biological processes and interactions.

Medicine:

  • Drug Development: It is utilized in the development of new drugs, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

  • Material Science: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid ester in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed activation of the boronic acid ester and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound is structurally similar but lacks the carboxylate group.

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronic acid ester derivative with a different heterocyclic core.

Uniqueness: The presence of the carboxylate group in methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate makes it unique compared to similar compounds, as it provides additional functionality and reactivity.

Properties

IUPAC Name

methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-15(5)9(8)10(16)17-6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHVFHRUXFBEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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